1-Benzylpyrrolidine-3-carbonitrile

Medicinal Chemistry ADME Properties Lead Optimization

1-Benzylpyrrolidine-3-carbonitrile (CAS 10603-52-8) is a substituted pyrrolidine characterized by an N-benzyl group and a carbonitrile moiety at the 3-position. With a molecular formula of C12H14N2 and a mass of 186.25 g/mol, this compound is a chiral building block primarily used as a pharmaceutical intermediate.

Molecular Formula C12H14N2
Molecular Weight 186.25 g/mol
CAS No. 10603-52-8
Cat. No. B077530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzylpyrrolidine-3-carbonitrile
CAS10603-52-8
Molecular FormulaC12H14N2
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESC1CN(CC1C#N)CC2=CC=CC=C2
InChIInChI=1S/C12H14N2/c13-8-12-6-7-14(10-12)9-11-4-2-1-3-5-11/h1-5,12H,6-7,9-10H2
InChIKeyRYCQUUNQHVAFSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzylpyrrolidine-3-carbonitrile (CAS 10603-52-8): A Dual-Functional Chiral Intermediate for Medicinal Chemistry Procurement


1-Benzylpyrrolidine-3-carbonitrile (CAS 10603-52-8) is a substituted pyrrolidine characterized by an N-benzyl group and a carbonitrile moiety at the 3-position [1]. With a molecular formula of C12H14N2 and a mass of 186.25 g/mol, this compound is a chiral building block primarily used as a pharmaceutical intermediate . The pyrrolidine core provides a rigid, saturated heterocyclic framework that is a common feature in many bioactive molecules, while the nitrile group offers a versatile synthetic handle for further derivatization into amines, amides, or carboxylic acids [1]. This combination establishes it as a high-value intermediate for the synthesis of central nervous system (CNS) agents, such as dopamine receptor ligands [2], and for the production of enantiopure (R) and (S) variants used in asymmetric synthesis .

Workflow
Chiral intermediate for asymmetric synthesis of CNS receptor ligands
Selection
Dual N-benzyl and 3-carbonitrile functionality for versatile derivatization
Use Context
Supports stereochemical-control studies and enantiomer-specific building block procurement

Procurement Risk: Why N-Benzylpyrrolidine or Pyrrolidine-3-carbonitrile Cannot Replace 1-Benzylpyrrolidine-3-carbonitrile


Generic substitution among pyrrolidine derivatives introduces significant risks in complex syntheses due to divergent reactivity and physicochemical profiles. 1-Benzylpyrrolidine-3-carbonitrile is uniquely positioned with both an N-benzyl protecting group and a 3-cyano functional group, providing a specific combination of steric bulk, lipophilicity, and synthetic utility [1]. Attempting to replace it with N-Benzylpyrrolidine fails to provide the crucial nitrile handle required for subsequent amine or acid formation, effectively stalling the synthesis . Conversely, using Pyrrolidine-3-carbonitrile (MW 96.13) lacks the N-benzyl group, resulting in a molecule with a significantly lower calculated LogP (~0.1 vs ~1.8 for 1-Benzylpyrrolidine-3-carbonitrile) [2]. This difference in lipophilicity (LogD at pH 7.4 = 1.575) and size can drastically alter compound solubility, membrane permeability, and its behavior in biological assays or chromatographic purifications, making substitution invalid for applications requiring the specific benzylated scaffold [1].

N-Benzylpyrrolidine
Target: 1-Benzylpyrrolidine-3-carbonitrile provides nitrile handle for amine/acid conversion
Substitute: lacks the carbonitrile group, stalling further derivatization
Missing nitrile reactive handle may block synthetic routes; additional steps required to install equivalent functionality.
Pyrrolidine-3-carbonitrile
Target: N-benzyl substitution enhances lipophilicity (LogD 1.575) for membrane permeability studies
Substitute: LogP ~0.1, significantly lower lipophilicity
Lipophilicity mismatch may alter compound distribution, solubility, and behavior in biological or chromatographic assays.

Quantitative Differentiator Analysis for 1-Benzylpyrrolidine-3-carbonitrile (10603-52-8) Sourcing


Lipophilicity and Permeability: LogD Comparison vs. N-Unsubstituted Pyrrolidine-3-carbonitrile

The N-benzyl group on 1-Benzylpyrrolidine-3-carbonitrile provides a substantial increase in lipophilicity compared to the unsubstituted Pyrrolidine-3-carbonitrile core. This is critical for achieving membrane permeability in CNS and cellular assays. The target compound has a calculated LogD of 1.575 at pH 7.4, while the comparator, Pyrrolidine-3-carbonitrile, has a calculated LogP of approximately 0.1 [1][2]. This difference of nearly 1.5 Log units suggests that the target compound is significantly more lipophilic, which directly impacts its ability to cross biological membranes, a key property for drug candidates targeting intracellular or CNS receptors [3].

Lipophilicity comparison
Cross-study comparable
Target LogD (pH 7.4) = 1.575 vs Pyrrolidine-3-carbonitrile LogP ~0.1
Δ ≈ +1.5 log units
Reported higher lipophilicity may support membrane permeability prediction in CNS research models.
Calculated properties; context-dependent for specific assay conditions.
Medicinal Chemistry ADME Properties Lead Optimization

Synthetic Utility: Nitrile Reactivity Compared to N-Benzylpyrrolidine

The 3-carbonitrile group is the key point of differentiation, providing a synthetic handle absent in N-Benzylpyrrolidine (CAS 3121-64-0). 1-Benzylpyrrolidine-3-carbonitrile is a direct precursor to primary amines via reduction, a transformation that is not possible with the comparator. For instance, treatment with lithium aluminum hydride (LAH) in THF provides (S)-3-Aminomethyl-1-benzylpyrrolidine, a valuable diamine intermediate, in 82% yield from the target compound . N-Benzylpyrrolidine cannot undergo this nitrile reduction and would require additional steps (e.g., halogenation, nucleophilic substitution) to install an equivalent amine group, resulting in lower overall yield and increased synthetic complexity [1].

Nitrile-to-amine yield
Head-to-head
82% yield
LAH reduction in THF; direct conversion to aminomethyl intermediate
Functional-group interconversion supports efficient multi-step synthetic routes.
Comparator N-Benzylpyrrolidine lacks nitrile group; reaction not feasible.
Organic Synthesis Pharmaceutical Intermediates Functional Group Interconversion

Enantiomeric Purity and Chiral Resolution: (R) vs (S) vs Racemate in Asymmetric Synthesis

1-Benzylpyrrolidine-3-carbonitrile exists as a racemic mixture, but the separate (R)- and (S)-enantiomers are commercially available with high enantiomeric purity (NLT 98%), enabling their use in the precise construction of chiral centers [1]. The racemate (CAS 10603-52-8) is a solid, while the individual enantiomers (R)-CAS 157528-56-8 and (S)-CAS 159063-16-8 are often supplied with specified enantiomeric excess (ee) . This is in stark contrast to simpler, achiral analogs like N-Benzylpyrrolidine, which cannot be used for asymmetric induction. Access to defined enantiomers is critical for synthesizing stereochemically complex drug candidates like the dopamine D3/D4 antagonist YM-43611, where the (S)-enantiomer was essential for biological activity [2].

Enantiomeric purity
Class-level inference
Enantiomers NLT 98% purity; racemate ≥97%
(R)- and (S)- forms commercially available
Supports stereochemical-control studies requiring defined enantiomeric identity.
Achiral analogs cannot provide asymmetric induction; data to verify per supplier lot.
Asymmetric Synthesis Chiral Resolution Enantiomeric Excess

Target Application Scenarios for 1-Benzylpyrrolidine-3-carbonitrile (10603-52-8) Based on Differential Evidence


Synthesis of CNS-Targeting Drug Candidates Requiring Enhanced Lipophilicity

Due to its calculated LogD of 1.575 at pH 7.4, 1-Benzylpyrrolidine-3-carbonitrile is an optimal starting material for medicinal chemistry programs focused on central nervous system (CNS) disorders [1]. Its superior lipophilicity compared to the N-unsubstituted pyrrolidine core (ΔLogP ≈ +1.5) translates to better predicted blood-brain barrier permeability, a critical property for developing therapeutics for conditions like Parkinson's disease, schizophrenia, or depression [2]. Researchers should select this compound when synthesizing lead candidates that require a balance of polarity (from the nitrile) and lipophilicity (from the benzyl group) for optimal membrane interaction.

Multi-Step Pharmaceutical Synthesis Requiring a Versatile Nitrile Handle

This compound is the superior choice when the synthetic route necessitates a functional group that can be easily and efficiently converted to an amine. As demonstrated, the reduction of the nitrile group to an aminomethyl moiety proceeds in high yield (82%) using standard conditions (LAH, THF) . This pathway is not available with comparators like N-Benzylpyrrolidine. Procurement of 1-Benzylpyrrolidine-3-carbonitrile is therefore essential for routes where the nitrile serves as a latent amine or carboxylic acid, streamlining the synthesis of complex diamines or other bioactive motifs.

Stereospecific Synthesis of Enantiopure Drug Substances and Intermediates

For drug development programs requiring the construction of a defined chiral center, the procurement of enantiopure (R)- or (S)-1-Benzylpyrrolidine-3-carbonitrile is mandatory . These chiral building blocks, available in purities of NLT 98%, are crucial for synthesizing stereochemically complex targets, such as the (S)-enantiomer-specific dopamine receptor antagonist YM-43611 [3]. This scenario excludes the use of achiral analogs or racemic mixtures and directly justifies the need for sourcing these specific, high-purity chiral forms to control the final drug substance's stereochemistry and, consequently, its pharmacological profile.

Application
Selection Property
Validation Focus
CNS receptor ligand synthesis
Lipophilicity (LogD) for predicted membrane permeability
Blood-brain barrier permeability model context
Multi-step pharmaceutical intermediate
Nitrile functional-group versatility
Reduction to amine conversion review
Stereospecific asymmetric synthesis
Enantiomeric purity and chiral control
Enantiomer-specific assay context and lot review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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